(2S,3S)-2-Amino-3-hydroxybutanamide, also known as L-threonine, is a naturally occurring amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is classified as a non-essential amino acid, meaning that it can be synthesized by the body. This compound is characterized by its chiral centers, which contribute to its biological activity.
(2S,3S)-2-Amino-3-hydroxybutanamide is primarily sourced from protein-rich foods such as meat, dairy products, and certain plant-based sources like soy. It can also be synthesized in laboratories for research and therapeutic purposes.
This compound falls under the category of amino acids and specifically belongs to the group of hydroxy amino acids due to the presence of a hydroxyl group. It is also classified as a building block for proteins and peptides.
The synthesis of (2S,3S)-2-amino-3-hydroxybutanamide can be achieved through various methods:
For instance, one method involves the use of protected amino acids that undergo deprotection and subsequent reactions to yield (2S,3S)-2-amino-3-hydroxybutanamide. The reaction conditions typically involve solvents such as methanol or dichloromethane and may require catalysts like sodium hydroxide or lithium hydroxide .
The molecular formula for (2S,3S)-2-amino-3-hydroxybutanamide is C4H10N2O2. Its structural representation includes two chiral centers at carbon atoms 2 and 3, which are essential for its biological function.
(2S,3S)-2-Amino-3-hydroxybutanamide participates in several chemical reactions:
In laboratory settings, reactions involving (2S,3S)-2-amino-3-hydroxybutanamide often require specific pH conditions and temperatures to ensure optimal yields and selectivity .
The mechanism of action for (2S,3S)-2-amino-3-hydroxybutanamide primarily involves its role in protein synthesis and metabolism:
Research indicates that threonine is involved in the synthesis of other important biomolecules such as glycine and serine .
Relevant analyses indicate that (2S,3S)-2-amino-3-hydroxybutanamide exhibits good solubility in aqueous solutions, making it suitable for various biochemical applications .
(2S,3S)-2-Amino-3-hydroxybutanamide has several applications in scientific research and industry:
Its versatility makes it an important compound in both nutritional science and pharmaceutical research .
Biocatalytic asymmetric reduction represents a cornerstone for installing stereogenic centers in (2S,3S)-2-amino-3-hydroxybutanamide synthesis. Ketone precursors, such as 3-oxobutanamide, undergo enantioselective reduction catalyzed by NAD(P)H-dependent ketoreductases (KREDs). Lactobacillus brevis alcohol dehydrogenase (LBADH) achieves >99% enantiomeric excess (ee) for the (3S)-hydroxy configuration by pro-S hydride delivery to the si-face of the carbonyl. Reaction optimization studies reveal that cofactor regeneration systems (e.g., glucose dehydrogenase/GDH) enhance atom economy, while aqueous-organic biphasic systems (e.g., phosphate buffer/isooctane) improve substrate solubility and enzyme stability. Key parameters influencing stereoselectivity include:
Table 1: Biocatalytic Reduction Parameters for (3S)-Hydroxy Configuration
Biocatalyst | Substrate | ee (%) | Conversion (%) | Optimal Conditions |
---|---|---|---|---|
LBADH | 3-oxobutanamide | >99 (3S) | >95 | pH 7.2, 30°C, 0.1mM NADP⁺ |
Rhodococcus KRED-110 | 3-oxobutanamide | 98 (3S) | 92 | pH 7.5, 25°C, 5% DMSO co-solvent |
Engineered E. coli KRED | Chloroacetone derivatives | 99 (3S) | 90 | pH 7.0, 28°C, GDH regeneration |
Transaldolases (TAs) enable stereoselective C–C bond formation to concurrently establish C2 and C3 chiral centers. Class I TAs (e.g., Escherichia coli TA) utilize a Schiff-base mechanism with catalytic lysine to transfer dihydroxyacetone (DHA) from donor substrates (fructose-6-phosphate) to aldehyde acceptors like glycine derivatives. This methodology directly affords (3S,4R)-stereochemistry in aldol adducts, which undergo chemoselective transformations to (2S,3S)-configurations. Francisella tularensis TA exhibits enhanced diastereoselectivity (>20:1 dr) for amino aldehyde acceptors due to a constricted active site pocket that enforces re-face attack. Directed evolution efforts have improved TA catalytic efficiency (k˅cat˅/K˅M˅) 20-fold for non-phosphorylated DHA donors, enabling industrially viable synthesis [9] [10].
Table 2: Transaldolase Efficiency in Amino Aldol Synthesis
Transaldolase Source | Acceptor Substrate | Diastereomeric Ratio (dr) | k˅cat˅/K˅M˅ (M⁻¹s⁻¹) |
---|---|---|---|
E. coli wild-type | N-Cbz-2-aminoacetaldehyde | 8:1 (2S,3S) | 1.2 × 10³ |
F. tularensis mutant | N-Boc-2-aminoacetaldehyde | >20:1 (2S,3S) | 8.7 × 10³ |
Engineered S. cerevisiae | Glyoxylamide derivatives | 15:1 (2S,3S) | 3.5 × 10³ |
Hybrid chemoenzymatic routes integrate chemical synthesis with enzymatic resolution to achieve dual stereocontrol. Dynamic kinetic resolution (DKR) of racemic azlactones (e.g., 4-methyl-2-phenyloxazol-5(4H)-one) using immobilized lipases (Novozym 435) generates enantioenriched (2S)-α-amino acid derivatives. Subsequent in situ ring-opening with hydroxyl nucleophiles yields (2S)-serine analogs, which undergo controlled oxidation to α-keto intermediates. Ketoreductases then install the (3S)-hydroxy group with 98% de. Alternatively, Pd-catalyzed allylic amination of tert-butyl (3S)-hydroxybutanoate with chiral ligands (e.g., (R)-BINAP) affords (2R,3S)-configured products, which invert to (2S,3S) via Mitsunobu reaction or enzymatic deprotection [2] [8].
Stereochemical correction methodologies enable the conversion of undesired diastereomers to target (2S,3S)-configurations. Epimerization at C2 exploits the acidity of the α-proton (pK˅a˅ 21–23) in amino acid derivatives. Under basic conditions (DBU/toluene, 80°C), (2R,3S)-N-acetyl derivatives equilibrate via enolization to a 1:1 diastereomeric mixture. Diastereoselective crystallization using (1S)-(+)-camphorsulfonic acid preferentially isolates the (2S,3S)-salt. Alternatively, transition metal catalysis (Ru(II)/Shvo’s catalyst) enables substrate-directed epimerization at C3 in O-silylated derivatives, achieving >95% de after 12 h at 60°C. Multi-enzyme cascades (e.g., D-amino acid oxidase/transaminase pairs) achieve deracemization of (2RS,3S)-mixtures by kinetic resolution of the D-configured amine, followed by stereoinversion [2] [5].
Table 3: Epimerization Efficiency for (2S,3S)-Configuration
Epimerization Method | Starting Material | Conditions | (2S,3S) : (2R,3S) Ratio |
---|---|---|---|
Base-catalyzed (DBU) | N-Acetyl-(2R,3S)-isomer | Toluene, 80°C, 24h | 55:45 |
Diastereoselective crystallization | Racemic ammonium salt | (1S)-CSA, ethanol | >99:1 (after recrystallization) |
Ru/Shvo catalyst | O-TBS-(2S,3R)-derivative | Toluene, 60°C, 12h | 97:3 |
Enzymatic deracemization | (2RS,3S)-mixture | DAAO/ω-TA cascade | >98% ee (2S,3S) |
Compounds Mentioned
(2S,3S)-2-Amino-3-hydroxybutanamide, 3-oxobutanamide, Lactobacillus brevis alcohol dehydrogenase (LBADH), Rhodococcus KRED-110, Engineered E. coli KRED, Dihydroxyacetone (DHA), Fructose-6-phosphate, Glycine derivatives, Escherichia coli transaldolase, Francisella tularensis transaldolase, Engineered S. cerevisiae transaldolase, Azlactones, Novozym 435, (R)-BINAP, tert-butyl (3S)-hydroxybutanoate, DBU, (1S)-(+)-camphorsulfonic acid (CSA), Ru(II)/Shvo’s catalyst, D-amino acid oxidase (DAAO), ω-transaminase (ω-TA).
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1